molecular formula C9H9NO B12964675 2-(3-Hydroxy-2-methylphenyl)acetonitrile

2-(3-Hydroxy-2-methylphenyl)acetonitrile

Cat. No.: B12964675
M. Wt: 147.17 g/mol
InChI Key: GXOVBDVETBPNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxy-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of acetonitrile, where the nitrile group is attached to a phenyl ring substituted with a hydroxyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-2-methylphenyl)acetonitrile typically involves the reaction of 3-hydroxy-2-methylbenzaldehyde with a cyanide source. One common method is the use of sodium cyanide or potassium cyanide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-2-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 2-(3-Methylphenyl)acetonitrile.

    Reduction: 2-(3-Hydroxy-2-methylphenyl)ethylamine.

    Substitution: 2-(3-Hydroxy-2-methylphenyl)acetyl chloride.

Scientific Research Applications

2-(3-Hydroxy-2-methylphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(3-methylphenyl)acetonitrile
  • 2-(4-Hydroxy-3-methylphenyl)acetonitrile
  • (3-Methoxyphenyl)acetonitrile

Uniqueness

2-(3-Hydroxy-2-methylphenyl)acetonitrile is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(3-hydroxy-2-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-7-8(5-6-10)3-2-4-9(7)11/h2-4,11H,5H2,1H3

InChI Key

GXOVBDVETBPNEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.